![molecular formula C9H17N B13455356 2-Azaspiro[3.6]decane](/img/structure/B13455356.png)
2-Azaspiro[3.6]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azaspiro[3.6]decane is a spirocyclic compound characterized by a unique bicyclic structure where a nitrogen atom is incorporated into the spiro ring system. This compound is part of a broader class of spiro compounds, which are known for their distinct three-dimensional structures and inherent rigidity. These properties make spiro compounds valuable in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[3.6]decane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular ipso-cyclization of nitriles in the presence of specific reagents . This method allows for the efficient formation of the spirocyclic core with moderate to good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available reagents and standard organic synthesis techniques. The scalability of these methods depends on the availability of starting materials and the efficiency of the cyclization process.
Análisis De Reacciones Químicas
Types of Reactions
2-Azaspiro[3.6]decane can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions vary depending on the desired transformation, but they generally involve standard laboratory techniques and equipment.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield spirocyclic ketones, while reduction reactions can produce spirocyclic amines.
Aplicaciones Científicas De Investigación
2-Azaspiro[3.6]decane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its unique structure makes it a valuable scaffold for the development of biologically active molecules.
Industry: The rigidity and three-dimensional structure of spiro compounds make them useful in the design of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Azaspiro[3.6]decane involves its interaction with specific molecular targets and pathways. For instance, spirocyclic compounds like buspirone, which is structurally related to this compound, exert their effects through partial agonism of the 5-HT1A receptors . This interaction modulates neurotransmitter activity, leading to anxiolytic effects.
Comparación Con Compuestos Similares
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Known for its biological activity and potential therapeutic applications.
2,8-Diazaspiro[4.5]decane: Studied for its pharmacological properties and use in drug development.
2,7-Diazaspiro[4.4]nonane: Another spirocyclic compound with significant biological activity.
Uniqueness
2-Azaspiro[3.6]decane stands out due to its specific ring size and the presence of a nitrogen atom within the spirocyclic structure. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H17N |
|---|---|
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
2-azaspiro[3.6]decane |
InChI |
InChI=1S/C9H17N/c1-2-4-6-9(5-3-1)7-10-8-9/h10H,1-8H2 |
Clave InChI |
CDZMBPQIVAKQMT-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2(CC1)CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


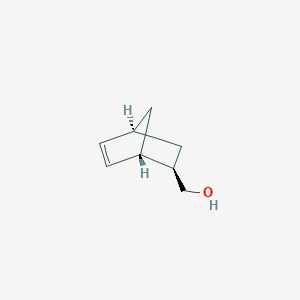
![[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13455283.png)
![1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylicacid](/img/structure/B13455285.png)
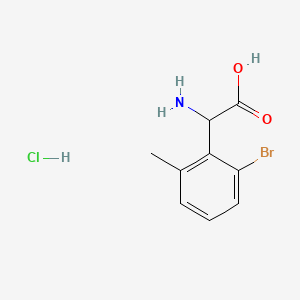
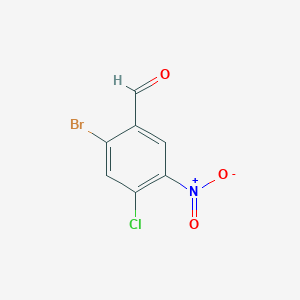

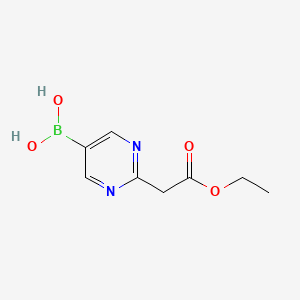
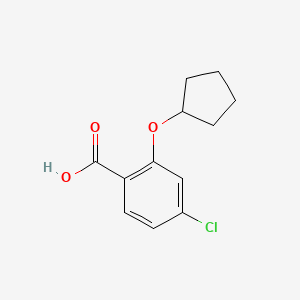
![[3-(Aminomethyl)-1-methylpyrrolidin-3-yl]methanol](/img/structure/B13455322.png)
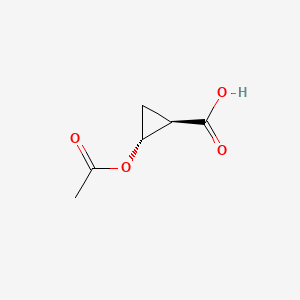
![1-Oxaspiro[3.3]heptan-6-one](/img/structure/B13455328.png)
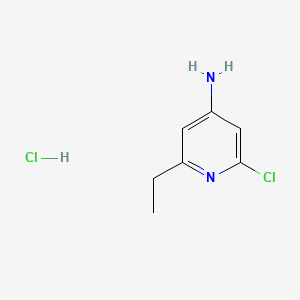
amine hydrochloride](/img/structure/B13455350.png)
![Tert-butyl 1-cyano-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13455361.png)
